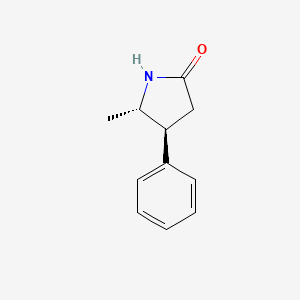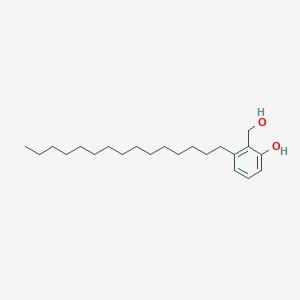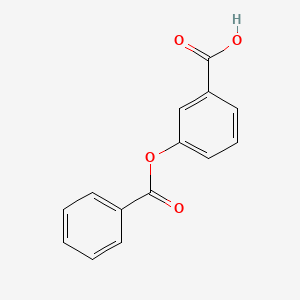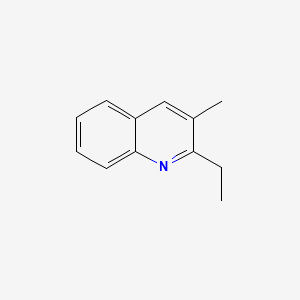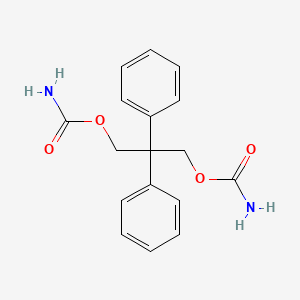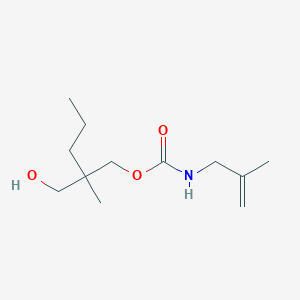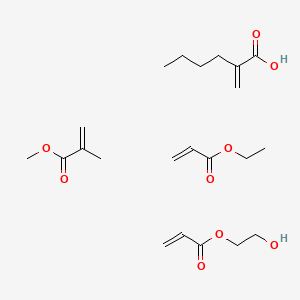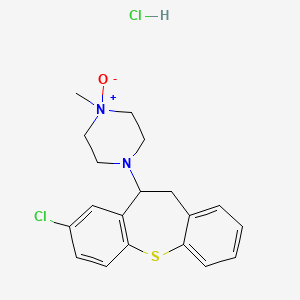
Octoclothepin N-oxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octoclothepin N-oxide hydrochloride is a derivative of octoclothepin, an antipsychotic compound belonging to the tricyclic group. It was originally developed for the treatment of schizophrenic psychosis and has been studied for its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides, including octoclothepin N-oxide hydrochloride, typically involves the oxidation of tertiary amines. Common oxidizing agents include hydrogen peroxide, peracids, and sodium perborate. For instance, sodium percarbonate in the presence of rhenium-based catalysts can efficiently oxidize tertiary nitrogen compounds to N-oxides under mild conditions . The resulting N-oxide can be converted to its hydrochloride form for increased stability .
Industrial Production Methods
Industrial production of N-oxides often employs continuous flow processes for efficiency and safety. For example, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol has been shown to produce N-oxides in high yields . This method is advantageous due to its greener and more efficient nature compared to traditional batch reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Octoclothepin N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of tertiary amines to N-oxides.
Reduction: Reduction of N-oxides back to tertiary amines, often catalyzed by liver microsomes in the presence of NADPH.
Substitution: N-oxides can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, sodium perborate.
Reduction: NADPH, liver microsomes, anaerobic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Tertiary amines (e.g., octoclothepin).
Wissenschaftliche Forschungsanwendungen
Octoclothepin N-oxide hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of N-oxides.
Industry: Utilized in the development of new pharmaceuticals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of octoclothepin N-oxide hydrochloride involves its reduction to octoclothepin by liver microsomes. This reduction is facilitated by NADPH and is inhibited by carbon monoxide and oxygen . The compound acts as an antagonist at various dopamine and serotonin receptors, contributing to its antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clorotepine: Another antipsychotic of the tricyclic group with similar pharmacological properties.
Perathiepin: A related compound used as a basis for developing pharmacophores for dopamine receptor antagonists.
Uniqueness
Octoclothepin N-oxide hydrochloride is unique due to its N-oxide functionality, which imparts distinct chemical and biological properties. This functionality enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
32860-01-8 |
|---|---|
Molekularformel |
C19H22Cl2N2OS |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-methyl-1-oxidopiperazin-1-ium;hydrochloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-22(23)10-8-21(9-11-22)17-12-14-4-2-3-5-18(14)24-19-7-6-15(20)13-16(17)19;/h2-7,13,17H,8-12H2,1H3;1H |
InChI-Schlüssel |
BDKCFOARQOUQDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


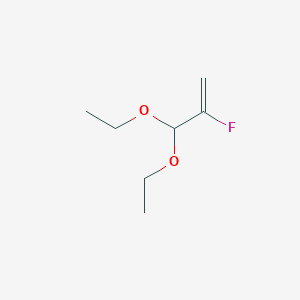
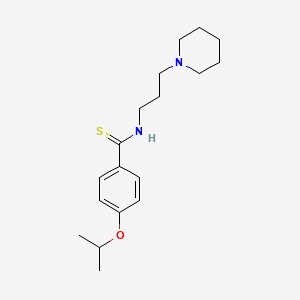
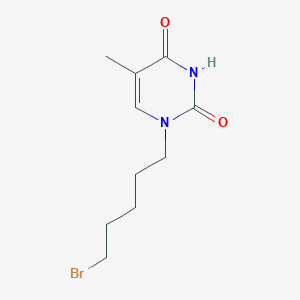
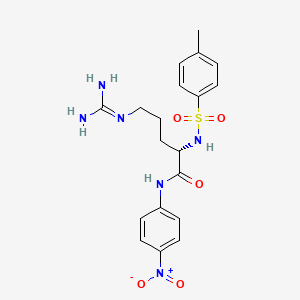
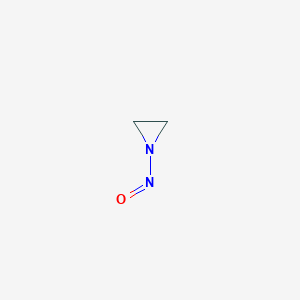
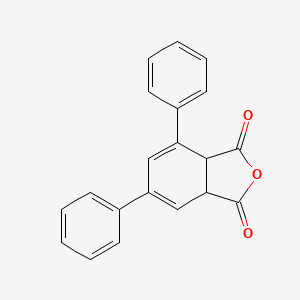
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
